4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide
Overview
Description
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide, also known as BDF-918, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide exerts its therapeutic effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the suppression of these processes, resulting in the observed anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency and specificity can also be a limitation, as high concentrations of this compound may lead to off-target effects. Additionally, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
Future Directions
For 4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide research include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for CK2 and its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
4-butoxy-3,5-dichloro-N-[4-(difluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F2NO3/c1-2-3-8-25-16-14(19)9-11(10-15(16)20)17(24)23-12-4-6-13(7-5-12)26-18(21)22/h4-7,9-10,18H,2-3,8H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWMXVVMWEBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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